9,9'-Bifluorenylidene
Overview
Description
9,9’-Bifluorenylidene is an organic compound with the chemical formula C26H14 . It appears as a yellow crystalline or powdered solid . It has good optical and electrical properties, making it widely used in the field of optoelectronic devices . It can serve as a photosensitizer in organic photovoltaic cells (OPVs) .
Synthesis Analysis
An efficient synthesis method for a new ladder-type conjugated molecule, π-bridged 9,9’-bifluorenylidene dimer (BBF), has been described . This involves the reductive dimerization of 4,5-dibromofluorenone with triethyl phosphite, followed by Suzuki–Miyaura cross-coupling to afford arylated derivatives .Chemical Reactions Analysis
Theoretical calculations, absorption spectroscopy, electrochemistry, and fluorescence quenching experiments have been employed to reveal that a ladder-type connection of BBF has all 9,9’-bifluorenylidene subunits contributing to its frontier orbitals, with good electron acceptability .Physical And Chemical Properties Analysis
The introduction of the strong electron-withdrawing cyanopyridinone groups as the capping groups can improve the intramolecular charge transfer (ICT) and thus broaden the absorption spectra of the molecules . By changing the connection points of the capping groups in the 9,9’-bifluorenylidene core, the photophysical and electrochemical properties of the compounds can be easily adjusted .Scientific Research Applications
Organic Photovoltaics (OPVs)
- Field : Materials Chemistry
- Application : 9,9’-Bifluorenylidene is used in the construction of small molecule acceptor materials for organic photovoltaics (OPVs) .
- Method : The density functional theory (DFT) and time dependent density functional theory (TDDFT) methods are used to calculate the electronic structure, the open circuit voltage (VOC), and key parameters closely relevant to the short-circuit current density (JSC), including the absorption spectrum, electron–hole correlation, driving force and interface charge separation (kinter-CS) and recombination rate (kinter-CR) .
- Results : The results showed that the p conformational linear structure of the 4-unit molecule shows large VOC, easy exciton dissociation, matching energy levels and absorption spectra with the donor, and large kinter-CS and small kinter-CR at the donor/acceptor interface .
Carrier-Transport Properties
- Field : Materials Chemistry
- Application : 9,9’-Bifluorenylidene is used in the synthesis of a ladder-shaped cyclic dimer (CBF), which exhibits rapid interconversion in solution .
- Method : The two 9,9’-Bifluorenylidene units in CBF electronically interact upon redox, and thus the structure of CBF is changed stepwise during the oxidation and reduction processes .
- Results : The π-network of CBF in the solid state leads to its hole transport properties .
Safety And Hazards
According to the safety data sheet, one should avoid breathing mist, gas, or vapors and avoid contact with skin and eyes when handling 9,9’-Bifluorenylidene . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The synthesis of ladder-type 9,9’-bifluorenylidene-based conjugated polymer via tandem Suzuki polymerization/Heck cyclization reaction in one-pot represents a new direction in the field . The successes of the synthesized small molecule and polymer compounds indicate that the Pd-catalyzed tandem reaction may be an effective strategy for improving extended π-conjugated materials .
properties
IUPAC Name |
9-fluoren-9-ylidenefluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16/c1-5-13-21-17(9-1)18-10-2-6-14-22(18)25(21)26-23-15-7-3-11-19(23)20-12-4-8-16-24(20)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYRXGXUBZAIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=C4C5=CC=CC=C5C6=CC=CC=C64 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225567 | |
Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9,9'-Bifluorenylidene | |
CAS RN |
746-47-4 | |
Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000746474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9,9'-Bifluorenylidene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16079 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9'-Bifluorenylidene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12425 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30225567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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